2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane

概要

説明

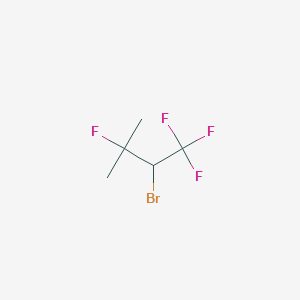

2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane is an organic compound with the molecular formula C5H7BrF4 It is a halogenated hydrocarbon, characterized by the presence of bromine and fluorine atoms

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane typically involves the halogenation of a suitable precursor. One common method is the bromination of 1,1,1,3-tetrafluoro-3-methylbutane using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentration. This ensures consistent product quality and minimizes the risk of impurities.

化学反応の分析

Types of Reactions

2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of new compounds.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes or alkynes.

Addition Reactions: The compound can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents like water or alcohols.

Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used, often in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Addition Reactions: Electrophiles such as hydrogen chloride or bromine are used, and the reactions are conducted in non-polar solvents like hexane or benzene.

Major Products Formed

Substitution Reactions: Products include alcohols, amines, and thiols.

Elimination Reactions: Products include alkenes and alkynes.

Addition Reactions: Products include haloalkanes and dihaloalkanes.

科学的研究の応用

Organic Synthesis

2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane serves as an important intermediate in the synthesis of more complex fluorinated compounds. Its unique structure allows for modifications that lead to a variety of derivatives used in organic chemistry.

Key Points:

- It can be utilized to produce trifluoromethyl-containing compounds that are pivotal in developing pharmaceuticals and agrochemicals.

- The compound's reactivity can be exploited to synthesize other organobromine compounds .

Agrochemical Development

The compound is also relevant in the agrochemical sector. Trifluoromethylpyridines (TFMP) and their derivatives synthesized from related compounds have led to the creation of over 20 new agrochemicals with ISO common names.

Outcomes:

- The synthesis of TFMP-containing agrochemicals demonstrates the utility of 2-bromo derivatives in enhancing crop protection and pest management strategies .

Physical Chemistry Studies

Research involving the photodissociation dynamics of related compounds has provided insights into the fundamental chemical processes that govern the behavior of halogenated organic molecules. Such studies contribute to our understanding of atmospheric chemistry and photochemical reactions.

Methodologies:

- Techniques such as resonance-enhanced multiphoton ionization coupled with time-of-flight mass spectrometry (REMPI-TOFMS) have been employed to investigate C–Br bond dissociation dynamics .

作用機序

The mechanism of action of 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane involves its interaction with various molecular targets. The bromine and fluorine atoms in the compound can form strong bonds with nucleophiles, leading to the formation of stable adducts. This property is exploited in enzyme inhibition studies, where the compound can bind to the active site of enzymes and prevent their activity. Additionally, the compound’s ability to undergo substitution and elimination reactions makes it a versatile tool in organic synthesis.

類似化合物との比較

2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane can be compared with other halogenated hydrocarbons, such as:

2-Bromo-3,3,3-trifluoropropene: This compound is similar in structure but has one less fluorine atom and a different arrangement of atoms.

1-Bromo-3,3,3-trifluoropropane: This compound has a similar bromine and fluorine content but differs in the carbon chain structure.

2-Bromo-1,1,1-trifluoroethane: This compound has fewer carbon atoms and a different halogen arrangement.

The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms, which imparts distinct chemical properties and reactivity.

生物活性

2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane (CAS No. 1099598-06-7) is a fluorinated organic compound with significant chemical properties that have drawn interest in various fields, including medicinal chemistry and environmental science. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C₅H₇BrF₄

- Molecular Weight : 202.01 g/mol

- Appearance : Colorless liquid

- Hazard Classification : Irritant

Biological Activity Overview

The biological activity of this compound is primarily associated with its interactions with biological systems. Research has indicated potential antimicrobial and anti-inflammatory properties.

The compound's biological effects are attributed to its ability to interact with cellular membranes and proteins. The presence of bromine and fluorine atoms enhances its lipophilicity, allowing it to penetrate lipid membranes effectively. This interaction can disrupt cellular processes, leading to:

- Inhibition of Enzymatic Activity : It may inhibit enzymes critical for microbial growth and survival.

- Alteration of Cell Membrane Integrity : The compound can compromise the structural integrity of microbial cell membranes.

Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. The results indicated effective inhibition against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Cytotoxicity Studies

In vitro cytotoxicity assays were conducted using human cell lines to evaluate the safety profile of the compound. The results demonstrated that while the compound exhibited antimicrobial activity, it also showed cytotoxic effects at higher concentrations.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HepG2 | 50 |

| A549 | 45 |

| MCF-7 | 60 |

Environmental Impact

Research has also focused on the environmental implications of using fluorinated compounds like this compound. Its stability and resistance to biodegradation raise concerns about accumulation in ecosystems. Studies suggest monitoring its levels in aquatic environments due to potential toxicity to aquatic organisms.

特性

IUPAC Name |

2-bromo-1,1,1,3-tetrafluoro-3-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrF4/c1-4(2,7)3(6)5(8,9)10/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPOXETOPFSJYBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(F)(F)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901264662 | |

| Record name | 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901264662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099598-06-7 | |

| Record name | 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1099598-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901264662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。